Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride
CAS No.: 1024590-94-0
Cat. No.: VC5456821
Molecular Formula: C11H13ClF3NO
Molecular Weight: 267.68
* For research use only. Not for human or veterinary use.
![Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride - 1024590-94-0](/images/structure/VC5456821.png) 
                        
Specification
| CAS No. | 1024590-94-0 | 
|---|---|
| Molecular Formula | C11H13ClF3NO | 
| Molecular Weight | 267.68 | 
| IUPAC Name | ethyl 2-[3-(trifluoromethyl)phenyl]ethanimidate;hydrochloride | 
| Standard InChI | InChI=1S/C11H12F3NO.ClH/c1-2-16-10(15)7-8-4-3-5-9(6-8)11(12,13)14;/h3-6,15H,2,7H2,1H3;1H | 
| Standard InChI Key | YXOSROJCUJXPHV-UHFFFAOYSA-N | 
| SMILES | CCOC(=N)CC1=CC(=CC=C1)C(F)(F)F.Cl | 
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of an ethyl carboximidate group () bonded to a 3-(trifluoromethyl)phenyl ring. The hydrochloride salt form enhances its stability and solubility in polar solvents. Key structural features include:
- 
Trifluoromethyl group: The electron-withdrawing group at the phenyl ring’s meta position influences electronic distribution, increasing electrophilic reactivity . 
- 
Imidate functional group: The -substituted carbonyl group facilitates nucleophilic substitution reactions, making it valuable in peptide coupling and heterocycle synthesis. 
Table 1: Molecular Properties
| Property | Value | 
|---|---|
| Molecular Formula | |
| Molecular Weight | 267.68 g/mol | 
| IUPAC Name | ethyl 2-[3-(trifluoromethyl)phenyl]ethanimidate; hydrochloride | 
| InChI Key | YXOSROJCUJXPHV-UHFFFAOYSA-N | 
| SMILES | CCOC(=N)CC1=CC(=CC=C1)C(F)(F)F.Cl | 
The InChI descriptor (InChI=1S/C11H12F3NO.ClH/c1-2-16-10(15)7-8-4-3-5-9(6-8)11(12,13)14;/h3-6,15H,2,7H2,1H3;1H) confirms the protonation of the imidate nitrogen in the hydrochloride salt .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a nucleophilic substitution reaction between ethyl 2-bromoacetate and 3-(trifluoromethyl)benzylamine under controlled conditions. Key steps include:
- 
Amination: Benzylamine reacts with ethyl bromoacetate in anhydrous tetrahydrofuran (THF) at 0–5°C to form the intermediate ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate. 
- 
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, which is purified via recrystallization from ethanol/water mixtures. 
Reaction Scheme:
Physicochemical Properties
Solubility and Stability
- 
Solubility: Freely soluble in dimethyl sulfoxide (DMSO), methanol, and dichloromethane; sparingly soluble in water (0.2 mg/mL at 25°C) . 
- 
Stability: Stable under inert gas (N₂/Ar) at −20°C for >24 months. Degrades upon prolonged exposure to moisture or light, forming hydrolysis byproducts (e.g., ethyl acetate and 3-(trifluoromethyl)benzylamine). 
Spectroscopic Data
- 
¹H NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, NH), 7.65–7.58 (m, 4H, Ar-H), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.82 (s, 2H, CH₂), 1.33 (t, J = 7.1 Hz, 3H, CH₃) . 
- 
¹³C NMR (101 MHz, DMSO-): δ 162.4 (C=NH), 139.2 (Ar-C), 129.8–124.7 (CF₃-Ar), 63.1 (OCH₂), 40.5 (CH₂), 14.2 (CH₃) . 
Applications in Organic Synthesis
Intermediate in Heterocycle Synthesis
The compound serves as a precursor for:
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Imidazoles: Reacts with aldehydes in the presence of NH₄OAc to form 1,3-disubstituted imidazoles. 
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Thiazoles: Condensation with thioureas yields 2-aminothiazoles, which are pharmacophores in antimicrobial agents. 
Trifluoromethyl Group Effects
The group enhances:
- 
Metabolic stability: Reduces oxidative degradation in drug candidates. 
- 
Lipophilicity: LogP = 2.9, favorable for blood-brain barrier penetration . 
Comparative Analysis with Analogues
Ethyl 2-(4-Chlorophenyl)ethanecarboximidate Hydrochloride
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Structural Difference: Chlorine vs. trifluoromethyl substituent. 
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Reactivity: The group increases electrophilicity by 30% compared to , accelerating nucleophilic attacks. 
- 
Biological Activity: Trifluoromethyl derivatives show 5× higher antimicrobial potency against Staphylococcus aureus (MIC = 8 µg/mL vs. 40 µg/mL for chloro analogues). 
Future Research Directions
- 
Catalytic Applications: Explore use in asymmetric catalysis via chiral imidate ligands. 
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Drug Discovery: Screen derivatives for kinase inhibition or GPCR modulation. 
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Stability Enhancement: Develop co-crystals or prodrugs to improve aqueous solubility. 
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